(S)-Quinuclidinyl Benzoyl Solifenacin, also known as (S)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate, is a compound related to Solifenacin, a muscarinic antagonist used primarily for treating overactive bladder conditions. This compound serves as an impurity in the synthesis and analysis of Solifenacin and is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.
The synthesis of (S)-Quinuclidinyl Benzoyl Solifenacin typically involves multi-step chemical reactions starting from basic precursors like quinuclidine and benzoyl derivatives.
(S)-Quinuclidinyl Benzoyl Solifenacin has a complex molecular structure characterized by its quinuclidine core fused with a benzoyl group. The structural formula can be represented as follows:
The compound exhibits chirality due to the presence of quinuclidine, which contributes to its pharmacological activity. Detailed characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
(S)-Quinuclidinyl Benzoyl Solifenacin participates in various chemical reactions primarily related to its role as an impurity in Solifenacin formulations. Key reactions include:
The identification and quantification of these reactions are critical for ensuring drug safety and efficacy. Advanced analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are often employed for this purpose .
(S)-Quinuclidinyl Benzoyl Solifenacin acts primarily as a muscarinic antagonist, blocking acetylcholine receptors in the bladder. This action reduces involuntary bladder contractions, thereby alleviating symptoms associated with overactive bladder conditions.
The pharmacodynamics involve competitive inhibition at muscarinic receptors, leading to decreased smooth muscle tone in the bladder wall. This mechanism is essential for its therapeutic effects in managing urinary frequency and urgency .
Characterization data such as Infrared (IR) spectra, NMR profiles, and purity assessments are crucial for confirming the identity and quality of (S)-Quinuclidinyl Benzoyl Solifenacin during pharmaceutical development .
(S)-Quinuclidinyl Benzoyl Solifenacin is primarily used in:
This compound's role is vital in ensuring that pharmaceutical products meet safety standards while maintaining therapeutic efficacy .
(S)-Quinuclidinyl Benzoyl Solifenacin (chemically designated as (1R,3S,4R)-quinuclidin-3-yl (2-benzoylphenethyl)carbamate) represents a structurally significant process-related impurity arising during the synthesis of the muscarinic receptor antagonist Solifenacin succinate. This compound emerges as a stereochemical counterpart to key synthetic intermediates, specifically through the undesired incorporation of the (S)-quinuclidinyl moiety instead of the pharmacologically active (R)-enantiomer required for therapeutic Solifenacin [2] [4]. The molecular architecture comprises a benzoyl-substituted phenethyl group linked via a carbamate bridge to the quinuclidine system, with the stereogenic center at the quinuclidinyl C-3 position defining its (S)-configuration [7]. Its formation constitutes a critical quality indicator reflecting imperfections in chiral control during manufacturing.
The genesis of this impurity occurs primarily through two synthetic failure pathways:
Table 1: Comparative Profile of (R)- vs. (S)-Quinuclidinyl Benzoyl Solifenacin
Property | (R)-Quinuclidinyl Benzoyl Solifenacin | (S)-Quinuclidinyl Benzoyl Solifenacin |
---|---|---|
CAS Number | 1956436-64-8 [1] | NA / 2407763-28-2 [4] [7] |
Molecular Formula | C₂₃H₂₆N₂O₃ [1] [3] | C₂₃H₂₆N₂O₃ [4] [7] |
Molecular Weight | 378.46 g/mol [1] [3] | 378.5 g/mol [4] |
Stereochemistry | (R)-configuration at quinuclidinyl C-3 | (S)-configuration at quinuclidinyl C-3 |
Primary Origin | Intended synthetic intermediate | Process impurity via incorrect stereochemistry |
Pharmacological Role | Synthetic precursor | Inactive impurity [7] |
Manufacturing processes for Solifenacin succinate, as detailed in patents like WO2009087664A1, emphasize stringent chiral purification techniques (e.g., chiral chromatography, diastereomeric salt crystallization using resolving agents like tartaric acid derivatives) specifically designed to minimize the levels of this (S)-isomer and other stereochemical impurities [5]. The persistence of (S)-Quinuclidinyl Benzoyl Solifenacin beyond defined thresholds in the final Active Pharmaceutical Ingredient (API) signals inadequate purification or stereochemical degradation during storage, directly impacting the chiral purity essential for Solifenacin's therapeutic efficacy.
Table 2: Key Synthesis Steps and Impurity Formation Pathways for Solifenacin Succinate
Synthesis Stage | Target Intermediate/Product | Potential Source of (S)-Impurity | Mitigation Strategy |
---|---|---|---|
Quinuclidinol Resolution | (R)-Quinuclidin-3-ol | Contamination with (S)-Quinuclidin-3-ol | Diastereomeric salt crystallization [5] |
Carbamate Formation | (R)-Quinuclidinyl ester intermediate | Use of racemic/quinuclidinol or epimerization | Strict stoichiometry, controlled temperature [5] [9] |
Final Coupling/Purification | Solifenacin Free Base | Incomplete purification of (S)-isomer | Chiral HPLC purification, crystallization [5] |
Salt Formation (Succinate) | Solifenacin Succinate API | Epimerization during processing | pH control, low-temperature processing [5] |
The presence of (S)-Quinuclidinyl Benzoyl Solifenacin in Solifenacin succinate API or finished dosage forms is strictly regulated by global health authorities (FDA, EMA, PMDA) and mandated by pharmacopeial monographs (USP, EP, JP). It is classified as a specified impurity, requiring rigorous identification, quantification, and control during the release and stability testing of Solifenacin products [3] [5] [9]. Regulatory guidelines (ICH Q3A(R2), Q3B(R2)) stipulate stringent reporting, identification, and qualification thresholds for impurities in new drug substances and products. For Solifenacin, the typical acceptance threshold for (S)-Quinuclidinyl Benzoyl Solifenacin and related process impurities is generally set at ≤0.15% w/w, though lower limits may be enforced based on toxicological assessment and process capability [7].
Meeting these requirements necessitates the implementation of validated, stability-indicating analytical methods. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with chiral separation capabilities or LC-MS/MS are the gold-standard techniques. These methods must reliably resolve the (S)-isomer from the main active compound (Solifenacin) and other structurally similar impurities [3] [4] [7].
Table 3: Representative Analytical Methods for (S)-Quinuclidinyl Benzoyl Solifenacin Detection
Analytical Parameter | Typical Conditions/Values | Purpose | Reference |
---|---|---|---|
HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Separation of impurities | [3] [4] |
Mobile Phase | Acetonitrile: Phosphate Buffer (pH 3.0 ± 0.1) (e.g., 60:40 v/v) | Optimal resolution of (S)-isomer | [7] |
Detection Wavelength | 220 nm | Sensitive detection of carbamate/benzoyl chromophores | [7] |
Retention Time (Approx.) | ~12.5 minutes (method-dependent) | Identification and quantification | [7] |
LOQ (Limit of Quantification) | ≤0.005% w/w (LC-MS/MS methods) | Detecting trace levels | [7] |
Specificity/Resolution | Baseline separation from Solifenacin and (R)-isomer | Accurate quantification | [3] [4] |
Suppliers of pharmaceutical reference standards, such as SynZeal (Cat. No. SZ-S011023) and SynThink Chemicals, offer characterized (S)-Quinuclidinyl Benzoyl Solifenacin impurity standards essential for analytical method development, validation (AMV), and quality control (QC) testing. These standards, supplied with comprehensive Certificates of Analysis (CoA) detailing purity (HPLC, chiral HPLC), assigned structure (NMR, MS), and storage conditions, are indispensable for regulatory filings like Abbreviated New Drug Applications (ANDAs) and for ensuring batch-to-batch consistency during commercial production [3] [4]. The chemical name "(1R,3S,4R)-Quinuclidin-3-yl (2-benzoylphenethyl)carbamate" and associated identifiers (molecular formula, weight, structure) must be unequivocally documented in regulatory submissions [4].
Furthermore, understanding the stability profile of (S)-Quinuclidinyl Benzoyl Solifenacin itself is relevant, as its potential formation or degradation during API or product storage could impact impurity levels. Studies indicate susceptibility to:
Table 4: Regulatory Requirements and Stability Considerations
Aspect | Regulatory/Quality Requirement | Consequence of Non-Compliance |
---|---|---|
Specification Limit | Typically ≤0.15% w/w in API [5] [7] | Batch rejection, regulatory action |
Identification Threshold | ICH Q3A: Usually ≥0.10% | Requires structural confirmation via MS/NMR |
Reference Standard Traceability | USP/EP traceability required for QC testing | Invalid test results, compliance failure |
Stability Indicating Method | Must monitor impurity increase during stability studies | Failure to detect shelf-life limiting degradation |
Storage of Impurity Standard | Ambient or 2-8°C [4] | Degradation leading to inaccurate QC results |
Regulatory bodies mandate extensive validation data for the analytical methods used to monitor this impurity, including demonstration of specificity, accuracy, precision, linearity, range, robustness, and sensitivity (LOD/LOQ) specifically for (S)-Quinuclidinyl Benzoyl Solifenacin within the Solifenacin matrix [3] [5] [9]. Manufacturers must also provide toxicological rationale (or reference existing studies) justifying the proposed specification limits, ensuring patient safety is not compromised by the presence of this impurity over the drug product's shelf life [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: